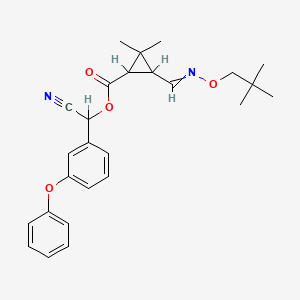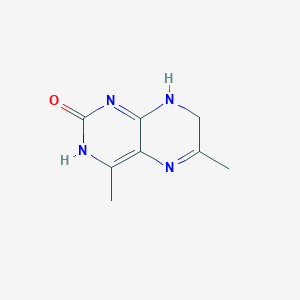
alpha-Butylphenethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Butylphenethyl acetate: is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.3074 g/mol . It is also known by its systematic name, Benzeneethanol, alpha-butyl-, acetate . This compound is characterized by its pleasant aroma, making it a valuable ingredient in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-Butylphenethyl acetate can be synthesized through the esterification reaction between alpha-butylphenethyl alcohol and acetic acid . This reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity . The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Butylphenethyl acetate undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed:
Hydrolysis: Alpha-butylphenethyl alcohol and acetic acid.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alpha-butylphenethyl alcohol.
Aplicaciones Científicas De Investigación
Alpha-Butylphenethyl acetate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of alpha-Butylphenethyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant aroma . At the molecular level, it binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell . The exact molecular targets and pathways involved in its potential therapeutic effects are still under investigation .
Comparación Con Compuestos Similares
Alpha-Butylphenethyl acetate can be compared with other similar compounds such as:
Alpha-Butylphenethyl alcohol: The alcohol precursor used in its synthesis.
Phenethyl acetate: Another ester with a similar structure but different alkyl group.
Butyl acetate: A simpler ester with a butyl group but lacking the phenethyl moiety.
Uniqueness: this compound is unique due to its specific combination of the butyl and phenethyl groups, which contribute to its distinct aroma and chemical properties .
Propiedades
Número CAS |
40628-77-1 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-phenylhexan-2-yl acetate |
InChI |
InChI=1S/C14H20O2/c1-3-4-10-14(16-12(2)15)11-13-8-6-5-7-9-13/h5-9,14H,3-4,10-11H2,1-2H3 |
Clave InChI |
VBVKRNQURKLZNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC1=CC=CC=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)

![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)



![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)

![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)



